1-(2,4,5-trimetoxibencil)piperazina

Descripción general

Descripción

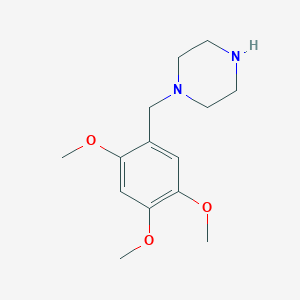

1-(2,4,5-Trimethoxy-benzyl)-piperazine is a chemical compound with the molecular formula C14H23N2O3 It is known for its unique structure, which includes a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 1-(2,4,5-trimethoxy-benzyl)-piperazine exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Lung Cancer : Demonstrated cytotoxic effects in H460 and A549 cell lines.

- Colon Cancer : Evaluated against HT-29 cell lines.

- Liver Cancer : Tested on SMMC-7721 cell lines.

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with specific molecular targets within cancer cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| H460 (Lung) | 193.93 |

| A549 (Lung) | 208.58 |

| HT-29 (Colon) | 238.14 |

| SMMC-7721 (Liver) | Moderate Activity |

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may have implications for treating neurodegenerative disorders like Parkinson's disease .

Antimicrobial Properties

In addition to its anticancer effects, 1-(2,4,5-trimethoxy-benzyl)-piperazine has shown antimicrobial activity against various bacterial and fungal strains:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

These properties suggest potential applications in treating infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 1-(2,4,5-trimethoxy-benzyl)-piperazine on lung cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed that treatment with 1-(2,4,5-trimethoxy-benzyl)-piperazine reduced cell death and preserved neuronal function.

Mecanismo De Acción

Target of Action

1-(2,4,5-Trimethoxybenzyl)piperazine primarily targets the central nervous system (CNS). It interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation, cognition, and perception .

Mode of Action

The compound acts as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it mimics the action of serotonin, leading to altered neurotransmission. This interaction can result in changes in mood, perception, and cognition .

Biochemical Pathways

1-(2,4,5-Trimethoxybenzyl)piperazine affects the serotonin signaling pathway. Upon binding to the 5-HT2A and 5-HT2C receptors, it activates downstream signaling cascades involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These pathways influence various cellular processes, including calcium release and protein kinase activation, ultimately affecting neuronal activity and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of 1-(2,4,5-Trimethoxybenzyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by factors such as metabolic rate and enzyme activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. The half-life of the compound determines its duration of action and potential accumulation in the body .

Result of Action

At the molecular level, the activation of serotonin receptors by 1-(2,4,5-Trimethoxybenzyl)piperazine leads to increased neuronal excitability and neurotransmitter release. This can result in enhanced mood, altered perception, and cognitive effects. At the cellular level, the compound’s action can modulate synaptic plasticity and neuronal communication .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 1-(2,4,5-Trimethoxybenzyl)piperazine. For instance, acidic conditions may affect its stability, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics. Additionally, individual genetic variations in metabolic enzymes can impact the compound’s effectiveness and safety profile .

Análisis Bioquímico

Biochemical Properties

It is known that it can be used as a building block to synthesize Phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and Benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .

Cellular Effects

It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, has been shown to improve the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Molecular Mechanism

It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, works by improving the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Temporal Effects in Laboratory Settings

It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, is usually prescribed as a long-term treatment of angina pectoris .

Dosage Effects in Animal Models

It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, has been shown to increase coronary flow reserve, thereby delaying the onset of ischemia associated with exercise .

Metabolic Pathways

It is known that the detection of Trimetazidine in urine may result from the metabolism of Lomerizine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethoxy-benzyl)-piperazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(2,4,5-Trimethoxy-benzyl)-piperazine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4,5-Trimethoxy-benzyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction: Formation of 2,4,5-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3,4,5-Trimethoxy-benzyl)-piperazine

- 1-(2,3,4-Trimethoxy-benzyl)-piperazine

- 1-(2,4,6-Trimethoxy-benzyl)-piperazine

Uniqueness

1-(2,4,5-Trimethoxy-benzyl)-piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Actividad Biológica

1-(2,4,5-Trimethoxy-benzyl)-piperazine (CAS No. 356083-64-2) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a trimethoxybenzyl moiety, which is believed to enhance its pharmacological properties. Research has indicated that piperazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- Physical State : Solid, hygroscopic

- Solubility : Soluble in methanol and other organic solvents

The biological activity of 1-(2,4,5-trimethoxy-benzyl)-piperazine is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : Piperazine derivatives often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing neurochemical pathways.

- Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

Antimicrobial Activity

1-(2,4,5-Trimethoxy-benzyl)-piperazine has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. Studies have indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 25 µM

These results suggest the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

Research indicates that 1-(2,4,5-trimethoxy-benzyl)-piperazine may possess neuroprotective properties. Animal studies have shown:

- Model Used : Rodent models of neurodegeneration.

- Observed Effects : Reduced neuronal apoptosis and improved cognitive function.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The study highlighted that 1-(2,4,5-trimethoxy-benzyl)-piperazine exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 15 µg/mL .

Study on Anticancer Properties

In a study featured in Cancer Letters, researchers investigated the anticancer effects of piperazine derivatives on human cancer cell lines. The results indicated that 1-(2,4,5-trimethoxy-benzyl)-piperazine effectively inhibited cell growth and induced apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQVYYQWYPXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354360 | |

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356083-64-2 | |

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was 1-(2,4,5-Trimethoxybenzyl)piperazine chosen as the internal standard for this trimetazidine analysis?

A1: While the article doesn't explicitly state the reasons for choosing this specific internal standard, several factors are likely involved. A suitable internal standard should ideally possess similar chemical properties to the analyte (trimetazidine) to ensure comparable behavior during sample preparation and analysis. This includes factors such as:

Q2: Can you detail the analytical method used to quantify trimetazidine and its internal standard in this research?

A2: The researchers used a combined approach of liquid chromatography and tandem mass spectrometry (LC/MS/MS) []. Here's a breakdown:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.